6-fluoro-8-nitroquinolin-3-ol
Description
6-Fluoro-8-nitroquinolin-3-ol is a nitroquinoline derivative characterized by a fluorine atom at position 6, a nitro group at position 8, and a hydroxyl group at position 2. Nitroquinolines are known for diverse biological activities, including antimicrobial and antitrypanosomal effects, influenced by substituent patterns .
Properties
CAS No. |
1386998-10-2 |
|---|---|
Molecular Formula |
C9H5FN2O3 |
Molecular Weight |
208.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Yield Optimization
A mixture of 4-fluoro-2-nitroaniline (0.20 mol), glycerol (52.8 cm³), sodium 3-nitrobenzenesulfonate (58.4 g), and concentrated sulfuric acid (117.8 g) was heated under reflux for 4 hours. Post-reaction workup involved dilution with water, pH adjustment to 6–7, and filtration to isolate the product. This protocol yielded 26 g (68%) of 6-fluoro-8-nitroquinoline (1), with a melting point of 122–123°C.
Table 1: Skraup Synthesis Parameters
| Component | Quantity/Volume | Role in Reaction |
|---|---|---|
| 4-Fluoro-2-nitroaniline | 31.2 g | Aromatic amine precursor |
| Glycerol | 52.8 cm³ | Cyclizing agent |
| Sodium 3-nitrobenzenesulfonate | 58.4 g | Oxidizing agent |
| H₂SO₄ (conc.) | 117.8 g | Acid catalyst |
¹H NMR (300 MHz, DMSO-d₆) confirmed the structure: δ 9.02 (dd, J = 4.2 Hz, 1H, H-2), 8.58 (d, J = 2.7 Hz, 1H, H-4), 7.95 (dd, J = 9.0, 5.4 Hz, 1H, H-7), 7.68 (dd, J = 9.0, 2.7 Hz, 1H, H-5).
Halogenation Strategies for Position 3 Functionalization
Introducing substituents at position 3 is critical for accessing 6-fluoro-8-nitroquinolin-3-ol. Electrophilic halogenation using N-halosuccinimides (NXS) proved effective for chloro and bromo derivatives but failed for fluorination.
Chlorination and Bromination Protocols
Treatment of 6-fluoro-8-nitroquinoline (1) with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in dichloromethane at 25°C produced 3-chloro-6-fluoro-8-nitroquinoline (4a) and 3-bromo-6-fluoro-8-nitroquinoline (4b), respectively.
Table 2: Halogenation Outcomes
| Halogenating Agent | Product | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| NCS | 3-Chloro derivative (4a) | 85 | 145–147 |
| NBS | 3-Bromo derivative (4b) | 88 | 152–154 |
¹³C NMR (75 MHz, DMSO-d₆) for 4a: δ 162.1 (C-6, JCF = 242.6 Hz), 148.0 (C-8, JCF = 14.4 Hz), 133.5 (C-4, JCF = 5.8 Hz).
Challenges in Direct Fluorination
Efforts to fluorinate position 3 using N-fluorobenzenesulfonimide or Selectfluor® under varied conditions (DMF, 80°C; AcOH, 50°C) yielded no detectable product. This underscores the inertness of the quinoline ring toward electrophilic fluorination at position 3 under standard conditions.
Hydrolysis of Halogenated Intermediates
Conversion of 3-halogenated derivatives to the target 3-hydroxy compound required harsh hydrolytic conditions.
Spectroscopic Characterization and Stability
Key Spectroscopic Features
Chemical Reactions Analysis
Types of Reactions
6-fluoro-8-nitroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products Formed
Reduction: The major product is 6-amino-8-nitroquinolin-3-ol.
Substitution: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.
Scientific Research Applications
6-fluoro-8-nitroquinolin-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in the development of new drugs, particularly for its antimicrobial and anticancer activities.
Industry: Used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 6-fluoro-8-nitroquinolin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and nitro groups enhance its binding affinity and specificity towards these targets. For example, it may inhibit bacterial enzymes, leading to the disruption of essential cellular processes and ultimately causing cell death .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 6-fluoro-8-nitroquinolin-3-ol with structurally related compounds, focusing on substituents, molecular weight, melting points, and reported activities:
*Calculated based on molecular formula C₉H₅FN₂O₃.
Key Observations:
- Substituent Effects: The presence of electron-withdrawing groups (e.g., NO₂, CF₃) increases molecular polarity and may enhance interactions with biological targets. For example, 3-chloro-8-nitro-6-trifluoromethylquinolin-2(1H)-one exhibits submicromolar antitrypanosomal activity due to its trifluoromethyl and nitro groups .
- Hydroxyl vs. Carboxylic Acid: Replacing the hydroxyl group (6-fluoro-8-nitroquinolin-3-ol) with a carboxylic acid (as in the compound from ) significantly improves water solubility, a critical factor in drug bioavailability .
- Isomerism: 8-Fluoroquinolin-3-ol (hydroxyl at position 3) and 3-fluoroquinolin-8-ol (hydroxyl at position 8) share the same molecular weight (163.15) but differ in hydrogen-bonding capacity and stability. The latter requires storage at 2–8°C, suggesting higher sensitivity to degradation .
Q & A
Basic: What are the key synthetic routes for preparing 6-fluoro-8-nitroquinolin-3-ol, and how do reaction conditions influence nitro group positioning?
The synthesis of 6-fluoro-8-nitroquinolin-3-ol typically involves sequential fluorination and nitration steps. A common approach is nitration of a pre-fluorinated quinoline scaffold under controlled acidic conditions. For example, nitration using a mixture of nitric acid and water at low temperatures (0–5°C) can favor nitro group introduction at the 8-position due to steric and electronic directing effects of the fluorine substituent . Key variables include reaction temperature, acid concentration, and stoichiometry, which affect regioselectivity and by-product formation.
Advanced: How can researchers optimize the regioselectivity of nitration in the synthesis of 6-fluoro-8-nitroquinolin-3-ol to minimize by-products?
Regioselectivity in nitration is influenced by substituent electronic effects. The electron-withdrawing fluorine atom at position 6 deactivates the quinoline ring, directing nitration to the less hindered 8-position. Computational modeling (e.g., DFT calculations) can predict reactive sites, while experimental optimization may involve adjusting the nitrating agent (e.g., fuming HNO₃ vs. mixed acid) or using protecting groups for hydroxyl moieties. Monitoring reaction progress via HPLC or TLC helps identify intermediates and optimize conditions .
Basic: What analytical techniques are recommended for confirming the structure and purity of 6-fluoro-8-nitroquinolin-3-ol?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR and ¹⁹F NMR verify substituent positions and confirm fluorine integration .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>98%) and detect trace impurities .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formula (e.g., C₉H₄FN₂O₃) .
- X-ray Diffraction (XRD): For crystalline derivatives, XRD provides unambiguous structural confirmation .
Advanced: How do electronic effects of the fluorine substituent influence the reactivity and stability of 6-fluoro-8-nitroquinolin-3-ol under acidic or basic conditions?
The fluorine atom at position 6 exerts strong electron-withdrawing effects, stabilizing the quinoline ring against electrophilic attack but increasing susceptibility to nucleophilic substitution at adjacent positions. Under acidic conditions, protonation of the hydroxyl group at position 3 may enhance nitro group stability. In contrast, basic conditions could deprotonate the hydroxyl, increasing solubility but risking nitro group reduction. Stability studies under varying pH and temperature are critical for applications in biological assays .
Basic: What are the recommended storage conditions and handling protocols for 6-fluoro-8-nitroquinolin-3-ol to ensure compound stability?
- Storage: Store at +4°C in airtight, light-protected containers to prevent nitro group degradation .
- Handling: Use inert atmospheres (e.g., nitrogen) during weighing to avoid moisture absorption.
- Safety: Avoid contact with reducing agents or strong bases, which may trigger decomposition .
Advanced: What computational methods can predict the interaction of 6-fluoro-8-nitroquinolin-3-ol with biological targets (e.g., enzymes or receptors)?
- Molecular Docking: Tools like AutoDock Vina model binding affinities to targets (e.g., bacterial topoisomerases) by simulating ligand-receptor interactions .
- Molecular Dynamics (MD): MD simulations assess stability of ligand-target complexes over time, identifying key binding residues .
- QSAR Modeling: Quantitative structure-activity relationship (QSAR) studies correlate structural features (e.g., nitro group position) with bioactivity .
Basic: How can researchers resolve contradictions in reported biological activity data for nitro-substituted quinoline derivatives?
Contradictions often arise from variations in assay conditions (e.g., bacterial strain, concentration, solvent). To address this:
- Standardize protocols: Use reference strains and consistent solvent systems (e.g., DMSO concentration ≤1%).
- Validate via orthogonal assays: Combine MIC (minimum inhibitory concentration) testing with enzymatic inhibition studies .
- Control for nitroreductase activity: Bacterial nitroreductases may reduce nitro groups, altering activity; use nitroreductase-deficient strains for validation .
Advanced: What strategies are effective in scaling up the synthesis of 6-fluoro-8-nitroquinolin-3-ol while maintaining yield and purity?
- Process Optimization: Use flow chemistry for nitration to improve heat dissipation and scalability .
- Purification: Employ column chromatography with gradient elution or recrystallization from ethanol/water mixtures to isolate high-purity product .
- Quality Control: Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
